5-(Cyclopropylmethyl)-2-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopropylmethyl)-2-(methylamino)phenol is an organic compound that features a cyclopropylmethyl group attached to a phenol ring, with a methylamino substituent at the ortho position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-2-(methylamino)phenol can be achieved through several synthetic routes. One common method involves the cyclopropylmethylation of a phenol derivative, followed by the introduction of the methylamino group. The reaction conditions typically involve the use of cyclopropylmethyl halides and a base to facilitate the substitution reaction. The methylamino group can be introduced through reductive amination using methylamine and a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethyl)-2-(methylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.
Substitution: The phenol and amino groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce secondary or tertiary amines.
Scientific Research Applications
5-(Cyclopropylmethyl)-2-(methylamino)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethyl)-2-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins or enzymes, while the amino group may engage in electrostatic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)phenol: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
5-(Cyclopropylmethyl)phenol:
2-Aminophenol: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness
5-(Cyclopropylmethyl)-2-(methylamino)phenol is unique due to the presence of both the cyclopropylmethyl and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-2-(methylamino)phenol |
InChI |
InChI=1S/C11H15NO/c1-12-10-5-4-9(7-11(10)13)6-8-2-3-8/h4-5,7-8,12-13H,2-3,6H2,1H3 |
InChI Key |
XXNYKGJBEAERFB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)CC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.